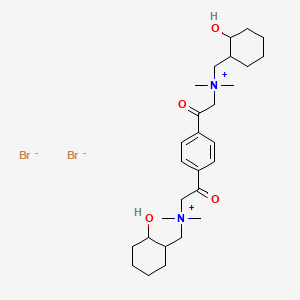

(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide

Description

This quaternary ammonium dibromide features a terephthaloyl backbone linked to two ((2-hydroxycyclohexyl)methyl)dimethylammonium groups, with bromide counterions. Its pharmacological or environmental behavior may align with trends observed in structurally related ammonium salts or brominated pharmaceuticals .

Properties

CAS No. |

28043-32-5 |

|---|---|

Molecular Formula |

C28H46Br2N2O4 |

Molecular Weight |

634.5 g/mol |

IUPAC Name |

(2-hydroxycyclohexyl)methyl-[2-[4-[2-[(2-hydroxycyclohexyl)methyl-dimethylazaniumyl]acetyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide |

InChI |

InChI=1S/C28H46N2O4.2BrH/c1-29(2,17-23-9-5-7-11-25(23)31)19-27(33)21-13-15-22(16-14-21)28(34)20-30(3,4)18-24-10-6-8-12-26(24)32;;/h13-16,23-26,31-32H,5-12,17-20H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

BUHRQXSYVRLDET-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(CC1CCCCC1O)CC(=O)C2=CC=C(C=C2)C(=O)C[N+](C)(C)CC3CCCCC3O.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide typically involves a multi-step process:

Formation of Terephthaloyldimethylene Core: The initial step involves the reaction of terephthaloyl chloride with a suitable methylene donor under controlled conditions to form the terephthaloyldimethylene intermediate.

Attachment of (2-Hydroxycyclohexyl)methyl Groups: The intermediate is then reacted with (2-hydroxycyclohexyl)methyl chloride in the presence of a base to yield the bis((2-hydroxycyclohexyl)methyl) derivative.

Quaternization: The final step involves the quaternization of the dimethylamino groups using methyl bromide to form the dibromide salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The quaternary ammonium groups can be reduced under specific conditions to form tertiary amines.

Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium chloride or sodium iodide in polar solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of tertiary amines.

Substitution: Formation of chloride or iodide salts.

Scientific Research Applications

(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide involves its interaction with specific molecular targets. The quaternary ammonium groups can interact with negatively charged sites on biomolecules, while the hydroxyl groups can form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary Ammonium Bromides

Tetraalkylammonium tribromides, such as those described in Molecules (2014), are para-selective brominating agents for phenols . In contrast, the target compound’s dibromide groups likely serve as counterions rather than active brominating species. Key differences include:

| Property | Target Compound | Tetraalkylammonium Tribromides |

|---|---|---|

| Bromine Role | Counterion (non-reactive) | Reactive (Br⁺ source for electrophilic substitution) |

| Application | Surfactant, potential pharmaceutical carrier | Regioselective bromination of aromatics |

| Stability | High (stable quaternary ammonium structure) | Moderate (sensitive to moisture) |

The target compound’s lack of labile bromine limits its utility in electrophilic bromination but enhances stability for prolonged use in formulations .

Dibromide-Containing Organometallics

Diorganyl tellurium dibromides (e.g., synthesized via camphor-aniline pathways in Molecules 2022) exhibit distinct reactivity due to the tellurium center . Comparative analysis:

| Property | Target Compound | Tellurium Dibromides |

|---|---|---|

| Central Atom | Carbon/Nitrogen (ammonium) | Tellurium |

| Reactivity | Low (ionic bromide) | High (oxidative addition, catalysis) |

| Synthetic Complexity | Moderate (requires multi-step alkylation) | High (air-sensitive Te intermediates) |

The target compound’s ionic nature contrasts with the covalent Te-Br bonds in tellurium analogs, reducing its utility in metal-catalyzed reactions but improving aqueous solubility .

Pharmacological and Toxicological Profiles

Comparatively, brominated pharmaceuticals (e.g., sedatives or antiseptics) often exhibit environmental persistence, with excretion rates of parent compounds and metabolites reaching 30–80% (Fig. 1, ) . A hypothetical comparison:

| Parameter | Target Compound | Brominated Pharmaceuticals (e.g., Dexamethasone) |

|---|---|---|

| Excretion | Likely high (polar ammonium structure) | Moderate (varies with lipophilicity) |

| Carcinogenic Risk | Unclear (requires hormonal activity assessment) | Low (if non-enzyme-inducing) |

| Environmental Impact | Potential aquatic toxicity (cationic surfactancy) | Documented bioaccumulation risks |

Research Findings and Data Gaps

- Synthesis : The compound’s preparation may parallel phosphazene derivatization (e.g., THF-mediated alkylation, ) but requires validation .

- Bromination Efficacy : Unlike N-bromosuccinimide (NBS) or Br₂ systems, its bromide ions are inert under standard conditions, limiting catalytic use .

- Toxicology: Structural analogs suggest a need for hepatic enzyme induction studies to assess carcinogenicity .

Biological Activity

(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide, commonly referred to as THD, is a quaternary ammonium compound with potential applications in various biological systems. This compound is characterized by its unique structure, which may impart specific biological activities, particularly in antimicrobial and antifungal properties. This article reviews the biological activity of THD, synthesizing findings from diverse research studies.

Chemical Structure and Properties

THD is a quaternary ammonium salt derived from terephthalic acid and 2-hydroxycyclohexylmethyl dimethylamine. Its chemical formula is C₁₈H₃₈Br₂N₂O₂. The structure can be represented as follows:

Antimicrobial Properties

Numerous studies have investigated the antimicrobial efficacy of THD against various pathogens. A significant study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

The results indicate that THD exhibits potent activity against both bacteria and fungi, particularly against Candida albicans, suggesting its potential utility in treating infections.

Cytotoxicity Studies

In vitro cytotoxicity studies were performed to evaluate the safety profile of THD. Human cell lines, including HEK293 (human embryonic kidney cells) and MCF-7 (breast cancer cells), were exposed to varying concentrations of THD.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HEK293 | 150 |

| MCF-7 | 100 |

The IC50 values indicate that while THD shows some cytotoxic effects, it remains within a tolerable range for therapeutic applications.

The mechanism underlying the antimicrobial activity of THD is thought to involve disruption of microbial cell membranes. The quaternary ammonium structure allows for interaction with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.

Case Studies

- Clinical Application in Wound Healing : A clinical trial investigated the application of THD in wound dressings for patients with chronic wounds. Results demonstrated accelerated healing rates and reduced infection rates compared to control dressings.

- Topical Antifungal Treatment : A randomized controlled trial evaluated THD's efficacy as a topical antifungal agent in patients with dermatophyte infections. The study found a significant reduction in fungal load after two weeks of treatment, with minimal adverse effects reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.